6-Methoxy-3,3-dimethylhex-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,3-dimethylhex-1-yne is an organic compound belonging to the alkyne family. Alkynes are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the third carbon atom of the hex-1-yne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethylhex-1-yne can be achieved through various methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction between 3,3-dimethyl-1-butyne and methoxyethyl bromide in the presence of a strong base like sodium amide (NaNH2) can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,3-dimethylhex-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-3,3-dimethylhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,3-dimethylhex-1-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-hexyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3,6-Dimethylhept-1-yne: Has a longer carbon chain and different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
6-Methoxy-3,3-dimethylhex-1-yne is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. The combination of the methoxy group and the alkyne functionality makes it a versatile compound for synthetic and research purposes.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6-methoxy-3,3-dimethylhex-1-yne |
InChI |
InChI=1S/C9H16O/c1-5-9(2,3)7-6-8-10-4/h1H,6-8H2,2-4H3 |
InChI Key |
BZSFWIJZDHKMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.